molecular formula C15H15ClN2OS B5868624 2-amino-N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 85930-58-1

2-amino-N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B5868624
CAS RN: 85930-58-1
M. Wt: 306.8 g/mol
InChI Key: PDUWSCQCOXYEBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-amino-N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is a chemical compound with the linear formula C13H11ClN2O . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “2-amino-N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is represented by the linear formula C13H11ClN2O . The molecular weight of the compound is 246.69 .


Physical And Chemical Properties Analysis

The compound “2-amino-N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” has a molecular weight of 246.69 . It has a high GI absorption and is BBB permeant . The compound is also a CYP1A2, CYP2C19, and CYP2C9 inhibitor .

Scientific Research Applications

Biologically Active Derivatives Synthesis

Azomethine derivatives of this compound have shown promising applications in pharmaceutical science. These derivatives exhibit cytostatic, antitubercular, and anti-inflammatory activities. Their synthesis and analysis have been optimized for medical chemistry applications, suggesting their potential in drug development (Chiriapkin, Kodonidi, & Larsky, 2021).

Antibacterial and Antifungal Activities

Some derivatives of this compound demonstrate significant antibacterial and antifungal activities. Their molecular structures, featuring specific interactions and conformations, contribute to these biological activities (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).

Novel Chemical Transformations

Research has explored novel transformations of this compound for thienopyrimidine synthesis. These transformations have led to the creation of new chemical structures, expanding the possibilities for the development of new pharmaceutical compounds (Pokhodylo, Shyyka, Savka, & Obushak, 2010).

Anti-Inflammatory and Antioxidant Potential

This compound and its derivatives have been found to possess anti-inflammatory and antioxidant properties comparable to ibuprofen and ascorbic acid. These properties highlight its potential in developing treatments for inflammation and oxidative stress-related conditions (Kumar, Anupama, & Khan, 2008).

Antitumor Activity

A study focusing on thiazole derivatives of this compound demonstrated significant antitumor effects, indicating its potential as a base for developing new anticancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).

CNS Depressant Activity

Schiff bases derived from this compound have been explored for their central nervous system depressant activity. This research contributes to the understanding of its potential in treating disorders related to CNS activity (Bhattacharjee, Saravanan, & Mohan, 2011).

Safety and Hazards

The compound “2-amino-N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is labeled with the signal word "Warning" . The precautionary statements include P264-P280-P305+P351+P338-P337+P313 . The hazard statement is H319 .

properties

IUPAC Name

2-amino-N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2OS/c16-9-4-3-5-10(8-9)18-15(19)13-11-6-1-2-7-12(11)20-14(13)17/h3-5,8H,1-2,6-7,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUWSCQCOXYEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-amino-N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-amino-N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
2-amino-N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
2-amino-N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 5
2-amino-N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 6
Reactant of Route 6
2-amino-N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.